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Compound of Interest

Compound Name: 3-Methyldodecanoic acid

CAS No.: 13490-36-3

Cat. No.: B081395 Get Quote

High-Resolution GC-MS & LC-MS/MS Protocols for
Branched-Chain Fatty Acid Analysis
Introduction & Analyte Profile
3-Methyldodecanoic acid is a methylated derivative of lauric acid (C12:0). Unlike common

iso- (terminal) or anteiso- (penultimate) branched fatty acids, the methyl group at the C3

position (β-carbon) creates significant steric hindrance near the carboxyl headgroup. This

structural feature influences both its metabolic stability and its chromatographic behavior.
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Property Detail

Chemical Name 3-Methyldodecanoic acid

Common Abbreviation 3-Me-12:0

Molecular Formula C₁₃H₂₆O₂

Molecular Weight 214.34 g/mol

Structure CH₃(CH₂)₈CH(CH₃)CH₂COOH

CAS Number
Not widely listed (Custom Synthesis often

required)

Key Application

Quorum sensing metabolite (bacterial), musk

fragrance intermediates, lipid biomarkers.[1][2]

[3]

Solubility
Soluble in Hexane, Methanol, Chloroform;

Insoluble in Water.[1]

Critical Note: 3-Methyldodecanoic acid is frequently confused with iso-tridecanoic acid (11-

methyldodecanoic acid).[1] Ensure your reference standard is regiospecifically certified as the

3-methyl isomer.

Sample Preparation & Extraction
Principle
Efficient extraction requires disrupting the lipid matrix while preventing oxidation or hydrolysis.

For biological fluids (plasma/culture media), a Liquid-Liquid Extraction (LLE) is preferred.

Protocol A: Lipid Extraction (Folch Method Modified)
Sample Aliquot: Transfer 100 µL of sample (plasma/media) to a glass centrifuge tube.
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Internal Standard Spike: Add 10 µL of Internal Standard (IS) solution.

Recommended IS:3-Methylundecanoic acid (C12 branched surrogate) or d3-Lauric acid.

[1]

Concentration: 10 µg/mL in Methanol.

Lysis/Extraction: Add 800 µL of Chloroform:Methanol (2:1 v/v).

Agitation: Vortex vigorously for 1 min.

Phase Separation: Add 200 µL of 0.9% NaCl (aq) to induce phase separation.

Centrifugation: Spin at 3,000 x g for 5 mins at 4°C.

Collection: Transfer the lower organic phase (Chloroform) to a clean derivatization vial.

Drying: Evaporate to dryness under a gentle stream of Nitrogen (N₂) at 30°C.

Derivatization Strategies
Direct analysis of free fatty acids (FFAs) leads to peak tailing and adsorption. Derivatization is

mandatory for GC-MS and highly recommended for LC-MS sensitivity.[1]

Method 1: Acid-Catalyzed Methylation (For GC-MS)
Produces Fatty Acid Methyl Esters (FAMEs).[1]

Reconstitute dried extract in 500 µL of 1.25 M HCl in Methanol (freshly prepared).

Incubate at 80°C for 60 mins in a sealed vial.

Cool to room temperature.

Add 500 µL Hexane and 500 µL HPLC-grade water.

Vortex and centrifuge.

Transfer the upper Hexane layer (containing FAMEs) to a GC vial.
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Method 2: Picolinyl Ester Formation (For Structural
Confirmation)
Use this if the branch position (C3) is unknown or requires validation. The nitrogen atom

facilitates specific charge-remote fragmentation.

Dissolve free acid in 100 µL Thionyl Chloride. Incubate 10 min at 60°C.

Evaporate excess reagent under N₂.

Add 100 µL of 1% 3-Hydroxymethylpyridine in Acetonitrile.

Incubate 5 min at room temperature.

Extract with Hexane/Water; analyze Hexane layer.
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Figure 1: Analytical workflow for 3-Methyldodecanoic acid profiling.

Technique A: GC-MS (Gold Standard)
Instrument: Agilent 7890B/5977B (or equivalent).[1]

Column Selection Logic:

Primary (Quantitation):DB-5ms (5% Phenyl-arylene).[1] Non-polar phases separate BCFAs

based on boiling point and are less prone to co-elution of mid-chain branches compared to
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polar columns.

Secondary (Confirmation):CP-Sil 88 or BPX-70 (High polarity cyanopropyl).[1] Use to verify

separation from straight-chain C13:0.

GC Parameters (DB-5ms):

Inlet: Splitless, 250°C.

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Oven Program:

Initial: 60°C (hold 1 min).

Ramp 1: 20°C/min to 160°C.

Ramp 2: 4°C/min to 220°C (Critical for isomer separation).

Final: 30°C/min to 300°C (hold 3 min).

MS Detection (EI Source):

Scan Mode: Full Scan (m/z 50-400) for identification.[1]

SIM Mode (Quant):

Target Ion:m/z 87 (Characteristic for methyl esters).

Qualifier Ions:m/z 74 (McLafferty), m/z 101 (Beta-cleavage specific to 3-methyl).[1]

Note: The 3-methyl substituent perturbs the standard McLafferty rearrangement (m/z 74).

Look for an enhanced m/z 87 or m/z 101 fragment compared to straight-chain C13:0

FAME.[1]

Technique B: LC-MS/MS (High Sensitivity)
Derivatization: 3-Nitrophenylhydrazine (3-NPH) is used to convert the carboxylic acid into a

highly ionizable hydrazide.[1]
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LC Parameters:

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 40% B to 95% B over 10 mins.

MS/MS Transitions (ESI Negative):

Precursor: [M-H]⁻ (Derivatized mass).

Product: m/z 137 (Nitrophenylhydrazine moiety) - Universal Quantifier.[1]

Quality Control & Validation
Parameter Acceptance Criteria Protocol

Linearity R² > 0.995
6-point calibration curve (10

ng/mL - 1000 ng/mL).

Recovery 85% - 115%
Spike blank matrix with

standard before extraction.[1]

Precision RSD < 5% 5 replicates of mid-level QC.

Resolution Rs > 1.5
Must separate 3-Me-12:0 from

n-C13:0 and 11-Me-12:0.

Troubleshooting: Isomer Co-elution
If 3-Methyldodecanoic acid co-elutes with Tridecanoic acid (C13:0):

Switch Column: Use a highly polar CP-Sil 88 column. The dipole interaction will retard the

straight-chain isomer more than the branched isomer.

Lower Ramp Rate: Reduce the GC oven ramp to 2°C/min in the elution window (160°C -

200°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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